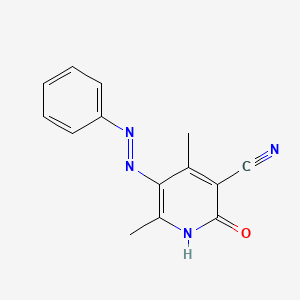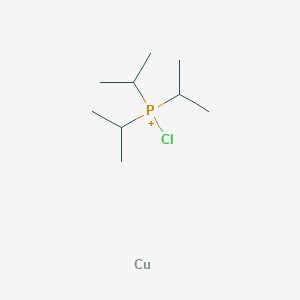
Chloro-tri(propan-2-yl)phosphanium;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-tri(propan-2-yl)phosphanium;copper is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of phosphorus atoms bonded to three organic groups
Vorbereitungsmethoden
The synthesis of chloro-tri(propan-2-yl)phosphanium;copper typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Chloro-tri(propan-2-yl)phosphanium;copper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Grignard reagents can lead to the formation of new phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chloro-tri(propan-2-yl)phosphanium;copper has several scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis. Its unique structure allows it to facilitate various catalytic processes, making it valuable in synthetic chemistry . In biology and medicine, the compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs and treatments. Additionally, its industrial applications include its use in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of chloro-tri(propan-2-yl)phosphanium;copper involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various substrates, facilitating chemical transformations. These interactions are often mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Chloro-tri(propan-2-yl)phosphanium;copper can be compared with other tertiary phosphines, such as tris(2-methoxy-5-vinylphenyl)phosphine and tris(4-methylthiophenyl)methylphosphonium iodide. These compounds share similar structural features but differ in their reactivity and applications. For instance, tris(2-methoxy-5-vinylphenyl)phosphine is used as a monomer for the preparation of new porous organic ligands, while tris(4-methylthiophenyl)methylphosphonium iodide is used in the synthesis of polymerizable phosphonium salts .
Eigenschaften
CAS-Nummer |
660831-91-4 |
|---|---|
Molekularformel |
C9H21ClCuP+ |
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
chloro-tri(propan-2-yl)phosphanium;copper |
InChI |
InChI=1S/C9H21ClP.Cu/c1-7(2)11(10,8(3)4)9(5)6;/h7-9H,1-6H3;/q+1; |
InChI-Schlüssel |
RPLBAKGHSXCCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[P+](C(C)C)(C(C)C)Cl.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
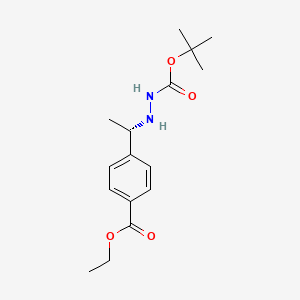


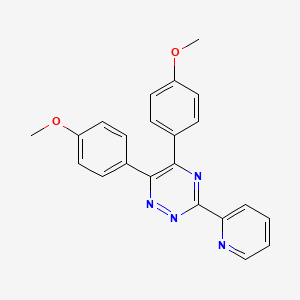
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
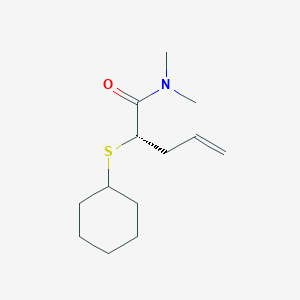
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

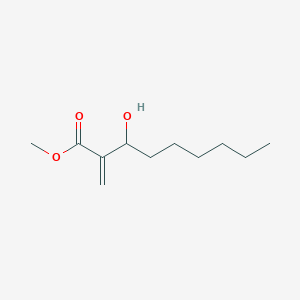
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
